Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. The presence of a trifluoromethyl group and an oxaspiro ring system makes it an interesting subject for research in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical applications .
Scientific Research Applications
Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The spirocyclic structure provides rigidity, which can improve binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-azaspiro[2.5]octane-1-carboxylate: Similar spirocyclic structure but with an azaspiro ring instead of an oxaspiro ring.
Methyl 6-(difluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity, compared to its analogs .
Properties
Molecular Formula |
C10H13F3O3 |
---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H13F3O3/c1-15-8(14)7-9(16-7)4-2-6(3-5-9)10(11,12)13/h6-7H,2-5H2,1H3 |
InChI Key |
CCVGJKRBJPRGQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)CCC(CC2)C(F)(F)F |
Origin of Product |
United States |
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